HPLC Resolution Improvement vs. USP Method
A new HPLC/UV method developed for Hydroxychloroquine analysis demonstrated superior performance over the current USP monograph method for Hydroxychloroquine Sulfate tablets. The new method achieved higher resolution between Hydroxychloroquine and Chloroquine peaks and reduced peak tailing [1].
| Evidence Dimension | Chromatographic Resolution |
|---|---|
| Target Compound Data | Improved separation between HCQ and CQ peaks |
| Comparator Or Baseline | USP method for HCQ Sulfate tablets (USP42-NF37) |
| Quantified Difference | Not explicitly quantified, but characterized as 'higher resolution' and 'reduced peak tailing' |
| Conditions | HPLC/UV with MS-compatible conditions, using a system suitability solution containing HCQ and CQ |
Why This Matters
Superior resolution minimizes co-elution, ensuring accurate quantification of the target analyte and its related substances, which is critical for method validation and quality control release testing.
- [1] Maziarz M. Lessons from COVID-19: Verifying Performance of an HPLC/UV Method with MS-Compatible Conditions for Hydroxychloroquine Sulfate Analysis. Waters Corporation Application Note, 2020. View Source
